molecular formula C14H12BrFN2S B5732652 1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea

1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea

Cat. No.: B5732652
M. Wt: 339.23 g/mol
InChI Key: WBORCKNPOCEOOU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of bromine and fluorine atoms attached to phenyl and benzyl groups, respectively, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 4-fluorobenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-chlorobenzyl)thiourea
  • 1-(4-Bromophenyl)-3-(4-methylbenzyl)thiourea
  • 1-(4-Bromophenyl)-3-(4-nitrobenzyl)thiourea

Uniqueness

1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2S/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBORCKNPOCEOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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